

# Spectroscopic data of (2,5-Dimethoxyphenyl)thiourea (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: (2,5-Dimethoxyphenyl)thiourea

Cat. No.: B1272336

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A comprehensive analysis of the spectroscopic characteristics of **(2,5-Dimethoxyphenyl)thiourea** is essential for researchers in drug discovery and chemical synthesis. This technical guide provides an in-depth overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental data for this specific compound is not readily available in the cited literature, this guide synthesizes information from closely related thiourea derivatives to present a predictive spectroscopic profile.

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **(2,5-Dimethoxyphenyl)thiourea**, based on the analysis of similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.5	br s	1H	NH
~7.5 - 8.0	br s	2H	NH <sub>2</sub>
~7.0 - 7.2	d	1H	Ar-H
~6.8 - 7.0	dd	1H	Ar-H
~6.7 - 6.9	d	1H	Ar-H
~3.8	s	3H	OCH <sub>3</sub>
~3.7	s	3H	OCH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~180 - 183	C=S
~153	Ar-C-O
~145	Ar-C-O
~128	Ar-C-N
~115	Ar-C-H
~114	Ar-C-H
~113	Ar-C-H
~56.5	OCH <sub>3</sub>
~56.0	OCH <sub>3</sub>

Table 3: Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3400	Strong, Broad	N-H Stretching (NH and NH <sub>2</sub> )
~3150 - 3250	Medium	N-H Stretching
~1620	Medium	N-H Bending
~1510	Strong	C=S Stretching (Thioamide I)
~1450	Medium	C-N Stretching (Thioamide II)
~1240	Strong	C-O-C Asymmetric Stretching
~1040	Strong	C-O-C Symmetric Stretching
~800	Medium	C=S Stretching (Thioamide III)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
212.06	[M] <sup>+</sup>
213.07	[M+H] <sup>+</sup>
235.05	[M+Na] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for thiourea derivatives, based on common laboratory practices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[2\]](#)[\[6\]](#) The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier-transform infrared (FTIR) spectrometer.[4][5][6]

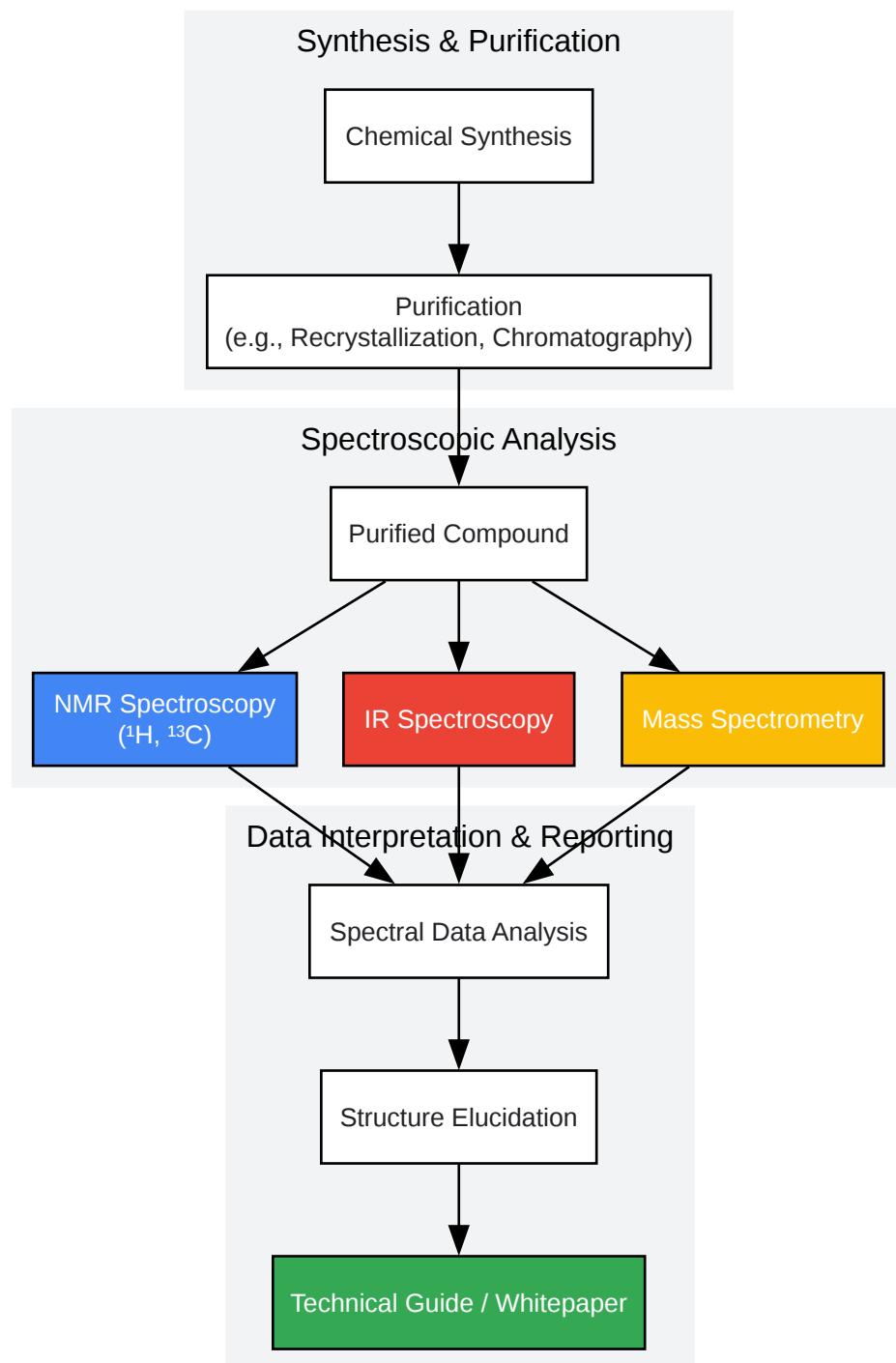
The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) source.[2][3] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is collected in positive or negative ion mode.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

[Click to download full resolution via product page](#)*Workflow for Spectroscopic Analysis*

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- To cite this document: BenchChem. [Spectroscopic data of (2,5-Dimethoxyphenyl)thiourea (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272336#spectroscopic-data-of-2-5-dimethoxyphenyl-thiourea-nmr-ir-mass-spec>]

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